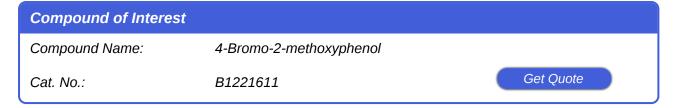


Application Notes and Protocols for 4-Bromo-2methoxyphenol in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of **4-Bromo-2-methoxyphenol** as a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of complex molecules, including biaryl compounds, arylamines, and key intermediates for bioactive molecules.

Overview of Applications

4-Bromo-2-methoxyphenol, also known as 4-bromoguaiacol, is a valuable intermediate in the synthesis of a wide range of organic compounds.[1][2] Its utility stems from the presence of three key functional groups: a phenolic hydroxyl group, a methoxy group, and a bromine atom on the aromatic ring. This combination allows for a variety of chemical transformations, making it a crucial starting material in the pharmaceutical, agrochemical, and dyestuff industries.[2]

Key applications include:

- Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
 [2]
- Synthesis of Bioactive Molecules: It is a precursor in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, it has been utilized in



the synthesis of a key intermediate for the tyrosine kinase inhibitor Bosutinib and in the preparation of novel scyphostatin analogues, which are inhibitors of neutral sphingomyelinase.[1]

• Diels-Alder Reactions: Derivatives of **4-Bromo-2-methoxyphenol** can be converted into masked o-benzoquinones, which can then participate in Diels-Alder reactions to form polyfunctionalized bicyclic systems.[1]

Palladium-Catalyzed Cross-Coupling Reactions Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

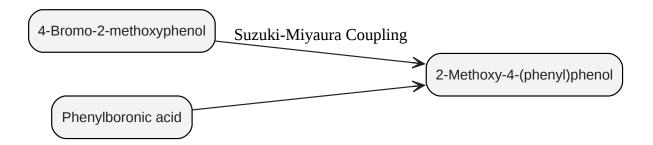
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. **4-Bromo-2-methoxyphenol** can be coupled with various boronic acids to yield substituted biphenyls, which are common motifs in biologically active molecules.

Experimental Protocol: Synthesis of 2-Methoxy-4-(phenyl)phenol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.

Reaction Scheme:

Pd(PPh3)4 K2CO3, Toluene/H2O



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Caption: Suzuki-Miyaura coupling of 4-Bromo-2-methoxyphenol.

Materials:

- 4-Bromo-2-methoxyphenol
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- Toluene
- Water (degassed)
- · Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried round-bottom flask, add **4-Bromo-2-methoxyphenol** (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the flask.
- Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
- Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.



- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methoxy-4-(phenyl)phenol.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Substrates):

Aryl Halide	Boronic Acid	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
4- Bromoac etopheno ne	Phenylbo ronic acid	Pd(PPh₃) 4 (3)	K₂CO₃ (2)	Toluene/ H ₂ O	90	12	95
4- Bromobe nzonitrile	4- Methoxy phenylbo ronic acid	Pd(dppf) Cl ₂ (2)	Cs ₂ CO ₃ (2)	Dioxane/ H ₂ O	100	8	92
1-Bromo- 4- nitrobenz ene	3- Tolylboro nic acid	Pd ₂ (dba) 3 (1.5), SPhos (3)	K₃PO₄ (2)	Toluene	110	16	98

Buchwald-Hartwig Amination for the Synthesis of Arylamines

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. **4-Bromo-2-methoxyphenol** can be reacted with a variety of primary and secondary amines to produce N-aryl derivatives.

Experimental Protocol: Synthesis of 2-Methoxy-4-(phenylamino)phenol

This protocol is a general guideline for the Buchwald-Hartwig amination of aryl bromides.



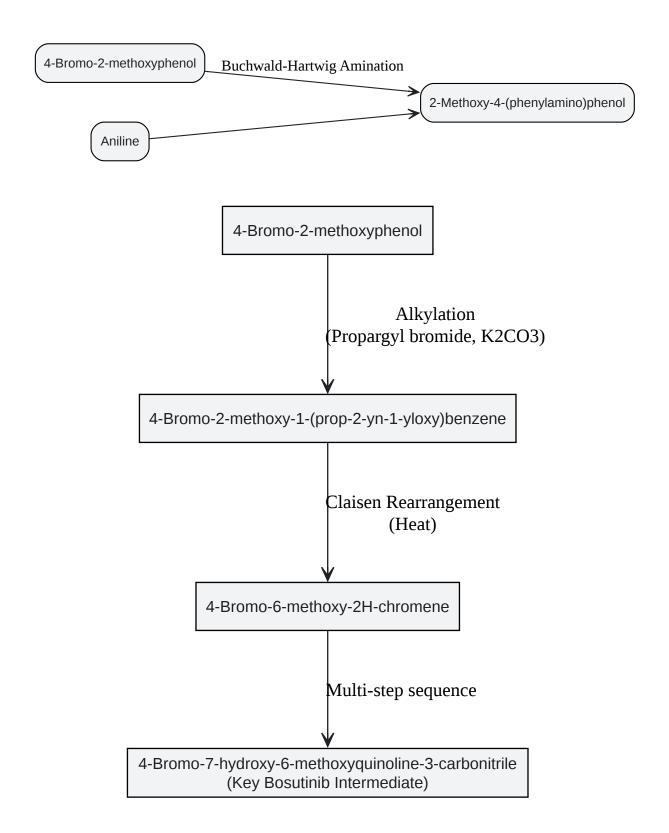




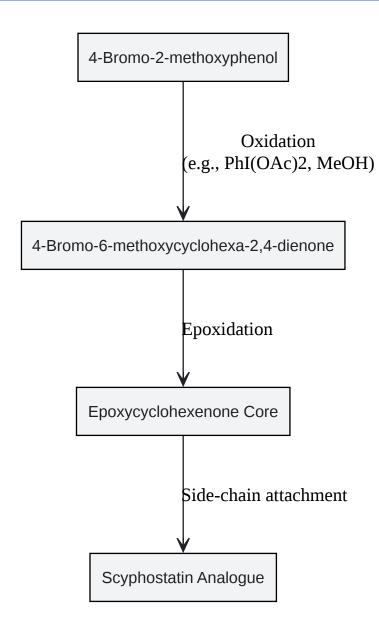
Reaction Scheme:



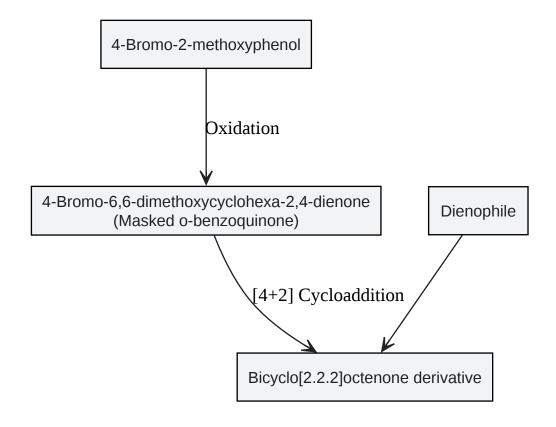
Pd2(dba)3 / XPhos NaOtBu, Toluene











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